molecular formula C17H15N5O3S B2929194 N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 847475-74-5

N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2929194
CAS No.: 847475-74-5
M. Wt: 369.4
InChI Key: DBSQPMYOXSQDDF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a thioacetamide linker connected to a 4-acetamidophenyl moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity through hydrogen bonding with biological targets . Derivatives of this scaffold are explored for antibacterial and anticancer applications, as seen in studies by Shah et al., where analogs demonstrated potent activity against Staphylococcus aureus (MIC: 63 µg/mL) .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11(23)19-13-2-4-14(5-3-13)20-15(24)10-26-17-22-21-16(25-17)12-6-8-18-9-7-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSQPMYOXSQDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the acetamide derivative of phenol

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antipyretic agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to downstream effects that modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly sensitive to substituents on the oxadiazole ring and the attached aromatic/heteroaromatic groups. Below is a comparative analysis of key analogs:

Table 1: Key Analogs and Their Properties
Compound ID/Name Substituents (Oxadiazole Position 5) Acetamide-Linked Group Melting Point (°C) Yield (%) Biological Activity Reference
N-(4-Acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Pyridin-4-yl 4-Acetamidophenyl Not reported Not reported Antibacterial (S. aureus)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (Compound 154) 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl Not reported Not reported Anticancer (A549 IC50: 3.8 µM)
N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) 2-(4-Bromophenyl)quinolin-4-yl 4-Acetylphenyl Not reported 86% Structural data only
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) Diphenylmethyl Pyrazin-2-yl Not reported Not reported Synthetic intermediate
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 4-Chlorophenyl (thiadiazole core) 4-(4-Fluorophenyl)piperazin-1-yl 203–205 Not reported Anticancer (in vitro)

Structure-Activity Relationship (SAR) Insights

  • Halogen Substituents : The presence of chlorine (e.g., Compound 154) or bromine (e.g., Compound 14) enhances cytotoxicity, likely due to increased lipophilicity and target binding .
  • Heteroaromatic Groups : Pyridine (in the target compound) and pyrimidine (Compound 154) improve solubility and receptor interactions via π-π stacking .
  • Bioisosteric Effects : Replacement of the oxadiazole ring with thiadiazole (e.g., Compound 4g) retains activity but alters selectivity, as seen in thiadiazole-based anticancer agents .

Pharmacokinetic and Physicochemical Properties

  • Melting Points: Higher melting points (>250°C) are observed in phthalazinone derivatives (e.g., 4b, >300°C) due to strong intermolecular interactions .
  • Solubility : Pyridine-containing derivatives (e.g., the target compound) exhibit better aqueous solubility than purely aromatic analogs .

Biological Activity

N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis pathways, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyridine derivatives and features a unique structural motif that includes an acetamidophenyl group linked through a thioether bond to a pyridinyl-substituted oxadiazole. The molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of 372.46 g/mol.

Synthetic Routes:

  • Formation of the Oxadiazole Ring: The oxadiazole moiety can be synthesized via condensation reactions involving hydrazine derivatives and carboxylic acids.
  • Pyridine Ring Formation: This involves the use of appropriate aldehydes and amines under acidic conditions.
  • Thioether Bond Formation: A nucleophilic substitution reaction introduces the thioether linkage between the oxadiazole and the acetamidophenyl group.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity Assays: The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies using MTT assays revealed an IC50 value of approximately 25 µM against HeLa cells, indicating potent activity .

The proposed mechanism for its anticancer activity includes:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to induce G0/G1 phase arrest in sensitive cancer cells, thereby inhibiting proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

  • Bacterial Inhibition: Studies indicate that this compound has effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

CompoundIC50 (µM)Activity Type
This compound25Anticancer
Similar Pyridine Derivative30Anticancer
Thiazole Derivative29Anticancer

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed at dosages correlating with in vitro cytotoxicity data.

Case Study 2: Mechanistic Insights

Further mechanistic investigations revealed that this compound not only induces apoptosis but also enhances autophagic processes in cancer cells. This dual mechanism may contribute to its effectiveness against resistant cancer cell lines.

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